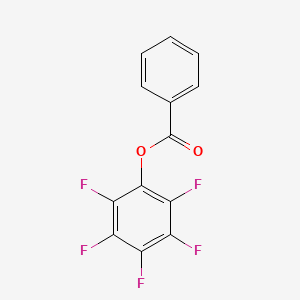

Perfluorophenyl benzoate

Description

Significance of the Perfluorophenyl Moiety in Chemical Reactivity and Design

The perfluorophenyl (PFP) group is a key structural feature that imparts unique characteristics to organic molecules. mdpi.com The five fluorine atoms on the phenyl ring are highly electronegative, creating a strong electron-withdrawing effect. chemimpex.commdpi.comontosight.ai This electronic feature significantly influences the reactivity and properties of the molecule.

The high electronegativity of fluorine atoms leads to a polarized carbon-fluorine (C-F) bond, which is more electrostatic in character compared to a carbon-hydrogen (C-H) bond. frontiersin.orgresearchgate.net This results in a large dipole moment that can engage in interactions with other nearby dipoles, potentially inducing conformational changes in the molecule. frontiersin.orgresearchgate.net

Furthermore, the presence of the perfluorophenyl group can dramatically alter the chemical reactivity of a compound. frontiersin.orgresearchgate.net The electron-deficient nature of the PFP ring makes it susceptible to nucleophilic aromatic substitution, where a nucleophile replaces one of the fluorine atoms. mdpi.com This reactivity allows for the controlled modification of molecules containing the PFP moiety, providing a pathway to introduce various functional groups. mdpi.com The introduction of fluorine can also influence a molecule's lipophilicity and electrostatic interactions, which are critical factors in drug design and materials science. frontiersin.orgresearchgate.net

Overview of Perfluorophenyl Benzoate (B1203000) as a Versatile Platform in Modern Chemistry Research

Perfluorophenyl benzoate, with its combination of a benzoyl group and a perfluorophenyl ring, serves as a versatile building block in modern chemical synthesis. chemimpex.com Its enhanced reactivity, due to the electron-withdrawing pentafluorophenyl group, makes it an excellent reagent in various chemical transformations. chemimpex.com

In organic synthesis, this compound is utilized as an active ester for the selective benzoylation of amino groups. It also acts as a coupling agent in the development of complex molecules, including pharmaceuticals and advanced polymers. chemimpex.com Its ability to improve the solubility and stability of resulting compounds is particularly beneficial in these applications. chemimpex.com

The compound's high thermal stability and resistance to oxidation make it a valuable component in materials science for creating durable materials. chemimpex.com It is employed in the formulation of high-performance coatings and adhesives, contributing to their longevity and improved performance. chemimpex.com Moreover, its role as a derivatizing agent in mass spectrometry enhances the detection and analysis of complex organic molecules. chemimpex.com The versatility of this compound continues to open new avenues for innovation in agrochemicals, specialty chemicals, and environmental studies. chemimpex.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1548-84-1 | chemimpex.combldpharm.comfishersci.com |

| Molecular Formula | C13H5F5O2 | chemimpex.combldpharm.comfishersci.com |

| Molecular Weight | 288.17 g/mol | chemimpex.comfishersci.com |

| Appearance | Almost white powder to crystal | chemimpex.comtcichemicals.com |

| Melting Point | 72 - 76 °C | chemimpex.com |

| Synonyms | Benzoic acid pentafluorophenyl ester, BzOPfp | chemimpex.comchembk.com |

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F5O2/c14-7-8(15)10(17)12(11(18)9(7)16)20-13(19)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPWTXZSQHIABL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601267281 | |

| Record name | Phenol, 2,3,4,5,6-pentafluoro-, 1-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1548-84-1 | |

| Record name | Phenol, 2,3,4,5,6-pentafluoro-, 1-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1548-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,3,4,5,6-pentafluoro-, 1-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid pentafluorophenylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Perfluorophenyl Benzoate and Its Derivatives

Esterification Routes for Perfluorophenyl Benzoate (B1203000) Synthesis

The formation of the ester linkage in perfluorophenyl benzoate is a fundamental transformation. Traditional methods often involve the reaction of benzoyl chloride with pentafluorophenol (B44920). cdnsciencepub.com Another common approach is the reaction of benzoic acid and pentafluorophenol, often with the aid of an acid catalyst, followed by purification. chembk.com

Catalytic Approaches in Benzoate Production

Various catalytic systems have been developed to facilitate the synthesis of benzoate esters, including those with perfluorophenyl groups. Earth-abundant alkali metal species, such as potassium carbonate (K2CO3), have been shown to be effective catalysts for the transesterification of aryl esters with phenols. rsc.org In one study, various perfluorophenyl esters underwent transesterification with phenol (B47542) in the presence of K2CO3 to produce the desired esters in excellent yields. rsc.org However, the presence of electron-withdrawing groups on the acyl portion of the starting ester was found to be detrimental to the reaction. rsc.org

Supported gold nanoparticles have also emerged as efficient catalysts for the aminolysis of esters, including this compound, to form tertiary amides. acs.org For instance, the reaction of this compound with triethylamine (B128534) (TEA) can be catalyzed by gold nanoparticles on various supports like aluminum oxide (Al2O3), cerium dioxide (CeO2), and zirconium dioxide (ZrO2). acs.org These heterogeneous catalysts offer advantages in terms of energy efficiency, with some reactions proceeding even at room temperature. acs.org

A recent development involves the direct electrochemical synthesis of perfluorophenyl esters from carboxylic acids and pentafluorophenol. researchgate.net This method leverages the reactivity of pentafluorophenol under oxidative conditions to achieve the desired coupling. researchgate.net The process has been optimized by studying the impact of various parameters such as solvents, co-solvents, water content, and reaction potential. researchgate.net

Solid acid catalysts have also been explored for the esterification of benzoic acid with methanol (B129727) to produce methyl benzoate, a related compound. mdpi.com A study demonstrated the effectiveness of a zirconium metal catalyst fixed with titanium (Zr/Ti) for this transformation. mdpi.com The proposed mechanism involves the binding of the carboxylate to the catalyst, facilitating the nucleophilic attack by methanol. mdpi.com

Table 1: Catalytic Approaches in Benzoate Production

| Catalyst System | Reactants | Product Type | Key Findings |

|---|---|---|---|

| Potassium Carbonate (K2CO3) | Perfluorophenyl esters, Phenol | Transesterified esters | Effective for transesterification; electron-withdrawing groups on the acyl fragment can be detrimental. rsc.org |

| Supported Gold Nanoparticles | This compound, Tertiary amines | Tertiary amides | Efficient for aminolysis; some reactions proceed at room temperature. acs.org |

| Electrochemical Synthesis | Carboxylic acids, Pentafluorophenol | Perfluorophenyl esters | Direct coupling achieved through electrochemical oxidation of pentafluorophenol. researchgate.net |

| Zirconium/Titanium Solid Acid | Benzoic acid, Methanol | Methyl benzoate | Effective for direct esterification without the need for other acid promoters. mdpi.com |

Visible-Light-Induced Self-Propagating Radical Reactions for Ester Formation

A novel and environmentally friendly approach for ester synthesis involves visible-light-induced reactions. One such method describes the synthesis of O-aryl esters through a cross-dehydrogenative coupling of aldehydes with phenols, using bromotrichloromethane (B165885) (BrCCl3). acs.org This reaction is notable for being transition-metal- and photocatalyst-free, with the phenolate (B1203915) acting as both a substrate and a photosensitizer. acs.org The process is believed to proceed via a self-propagating radical mechanism involving the homolytic cleavage of the aldehydic C-H bond and the formation of an acyl bromide intermediate. acs.org This technique has been successfully applied to a range of substrates, achieving moderate to excellent yields. acs.org

Polymerization Strategies Involving Perfluorophenyl Ester-Containing Monomers

Perfluorophenyl esters are crucial components in the synthesis of advanced polymers due to their ability to undergo post-polymerization modification. This allows for the creation of functional polymers with tailored properties.

Controlled Radical Polymerization for Pentafluorophenyl Acrylate (B77674) and Methacrylate (B99206) Copolymers

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are widely used to synthesize well-defined polymers containing pentafluorophenyl acrylate (PFPA) and pentafluorophenyl methacrylate (PFPMA). researchgate.netwikipedia.org RAFT polymerization allows for the creation of homopolymers, copolymers, and block copolymers with low polydispersity. wikipedia.orgcapes.gov.br Kinetic studies have confirmed the controlled nature of these polymerizations. capes.gov.br The resulting active ester polymers can be readily modified with amines or alcohols to produce a variety of functional polyacrylamides and polyacrylates. wikipedia.orgresearchgate.net

Table 2: Controlled Radical Polymerization of Pentafluorophenyl (Meth)acrylates

| Polymerization Technique | Monomers | Polymer Architecture | Key Features |

|---|---|---|---|

| RAFT Polymerization | Pentafluorophenyl Acrylate (PFPA), Pentafluorophenyl Methacrylate (PFPMA) | Homopolymers, Copolymers, Block Copolymers | Well-defined polymers with low polydispersity; allows for post-polymerization modification. researchgate.netwikipedia.orgcapes.gov.br |

| Free Radical Polymerization | Pentafluorophenyl Acrylate (PFPA) | Homopolymers | Common method for synthesizing poly(pentafluorophenyl acrylate). wikipedia.org |

| Cu(0)-mediated Reversible Deactivation Radical Polymerization | Pentafluorophenyl Methacrylate, p-Nitrophenyl Methacrylate | Copolymers | Produces copolymers with varied compositions and moderate control over dispersity. researchgate.net |

Chain-Growth Polycondensation for Telechelic Poly(benzamide)s Utilizing Perfluorophenyl Derivatives

Chain-growth polycondensation is a powerful method for synthesizing well-defined telechelic poly(benzamide)s. researchgate.netresearchgate.netacs.org This approach has been successfully employed using monomers such as pentafluorophenyl-4-amino benzoate derivatives. researchgate.netacs.orgunifr.ch The polymerization is typically conducted at low temperatures (e.g., -70 °C) with a bifunctional initiator and a strong base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to prevent self-initiated polymerization. researchgate.netresearchgate.netacs.org This method allows for good control over the molecular weight and results in polymers with narrow polydispersity. researchgate.netsonar.ch The labile pentafluorophenyl ester end groups of the resulting poly(benzamide)s are particularly useful for post-polymerization modifications, enabling the introduction of various functional groups. acs.orgsonar.ch

Synthesis of Reactive Perfluorophenyl Azide (B81097) Derivatives

Perfluorophenyl azides (PFPAs) are versatile heterobifunctional coupling agents used extensively in surface functionalization and nanomaterial synthesis. nih.govacs.orgnih.gov Their synthesis often starts from a perfluorinated aromatic compound. diva-portal.org

A common route to prepare reactive PFPA derivatives, such as those with an N-hydroxysuccinimide (NHS) ester group, begins with methyl perfluorobenzoate. ossila.comucl.ac.uk The synthesis involves a nucleophilic aromatic substitution reaction where sodium azide replaces the para-fluorine atom of the ester. ossila.com This is followed by hydrolysis of the methyl ester to form the corresponding carboxylic acid. ossila.com Finally, the carboxylic acid is coupled with N-hydroxysuccinimide, often using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to yield the desired PFPA-NHS ester. ossila.com These derivatives are highly valuable for their ability to react with amine-containing molecules under mild conditions. ucl.ac.uk

Another general method for synthesizing perfluoroaryl azides involves the direct nucleophilic aromatic substitution of commercially available pentafluoroaromatics with azide salts. diva-portal.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of perfluorophenyl esters and their analogs. The five electron-withdrawing fluorine atoms on the phenyl ring activate it towards attack by nucleophiles. The substitution typically occurs at the para-position, as the negative charge of the intermediate (Meisenheimer complex) is effectively stabilized by the adjacent fluorine atoms and the aromatic system. scispace.comresearchgate.net

A variety of nucleophiles, including alcohols, phenols, amines, and thiols, can displace a fluorine atom, most commonly the one at the para position of the perfluorophenyl ring. scispace.comresearchgate.netmdpi.combeilstein-journals.org This reactivity allows for the direct linkage of benzoic acid moieties (and other carboxylic acids) to the perfluorophenyl group, forming the corresponding esters.

One common approach involves the reaction of a carboxylate with a perfluorinated aromatic compound. For instance, N,N'-bis(pentafluorobenzyl)-diketopyrrolopyrrole has been shown to react with various thiols and phenols under mild conditions (room temperature, in the presence of a base like K₂CO₃ or Cs₂CO₃ in DMF) to achieve selective para-substitution. beilstein-journals.org Similarly, perfluorophenyl-substituted quinolines and porphyrins can be modified via SNAr with alcohol or amine nucleophiles. scispace.commdpi.com

A novel and noteworthy method for the synthesis of pentafluorophenyl (PFP) esters utilizes an electrochemical approach. rsc.orgrsc.org This technique couples carboxylic acids with pentafluorophenol (PFP-OH) without the need for traditional, often harsh, dehydrating agents. The process involves the anodic oxidation of the pentafluorophenoxide ion to an oxyl radical. rsc.org This radical intermediate activates the perfluorophenyl ring for a unique cascade of nucleophilic aromatic substitution (by the carboxylate) and subsequent nucleophilic acyl substitution, ultimately yielding the desired PFP ester. rsc.orgrsc.org This electrochemical method has been successfully applied to a wide range of aromatic, heteroaromatic, and aliphatic carboxylic acids. rsc.org

Below is a data table summarizing the electrochemical synthesis of various perfluorophenyl esters.

Table 1: Electrochemical Synthesis of Perfluorophenyl Esters via SNAr/SNAc Cascade rsc.org

| Carboxylic Acid Substrate | Product | Yield (%) |

|---|---|---|

| 4-Methoxybenzoic acid | Pentafluorophenyl 4-methoxybenzoate | 91 |

| 4-(Trifluoromethyl)benzoic acid | Pentafluorophenyl 4-(trifluoromethyl)benzoate | 72 |

| 4-Nitrobenzoic acid | Pentafluorophenyl 4-nitrobenzoate | 75 |

| 4-Azidobenzoic acid | Pentafluorophenyl 4-azidobenzoate | 61 |

| 4-(Boc-amino)benzoic acid | Pentafluorophenyl 4-(Boc-amino)benzoate | 85 |

| 2-Naphthoic acid | Pentafluorophenyl 2-naphthoate | 81 |

| Thiophene-3-carboxylic acid | Pentafluorophenyl thiophene-3-carboxylate | 72 |

| Pyridine-2-carboxylic acid | Pentafluorophenyl pyridine-2-carboxylate | 76 |

Reaction Conditions: Carboxylic acid (1 equiv.), Pentafluorophenol (3–5 equiv.), TMG (1–1.5 equiv.), and Et₄NOTs (2 equiv.) in MeCN electrolyzed at a constant cell potential of 3.0 V.

Preparation of Heterobifunctional Perfluorophenyl Azide Coupling Agents

Heterobifunctional coupling agents are molecules with two different reactive groups, allowing for the stepwise linkage of two different entities. Perfluorophenyl azides (PFPAs) are particularly effective in this role, combining the photo-activated reactivity of the azide group with the versatile chemistry of a second functional group attached to the perfluorophenyl ring. nih.govacs.orgnih.gov The para-substituted PFPAs are especially attractive as they possess two distinct reactive centers: the functional group 'R' and the light-activatable azido (B1232118) group. acs.orgnih.gov

The synthesis of these agents often involves introducing a functional group onto the perfluorophenyl ring, which can then be used to attach other molecules. A key precursor for many of these coupling agents is perfluorophenyl 4-azidobenzoate. This compound serves as a platform, containing the photo-activatable azide on the benzoate moiety and the reactive perfluorophenyl ester ready for coupling.

A standard synthesis for perfluorophenyl 4-azidobenzoate involves the esterification of 4-azidobenzoic acid with pentafluorophenol. mdpi.com This reaction is typically facilitated by a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

The general synthetic strategy for creating heterobifunctional PFPA coupling agents can follow two main approaches nih.govacs.orgnih.gov:

The PFPA moiety is first derivatized with the molecule of interest through its functional group (e.g., an N-hydroxysuccinimide ester). The resulting complex is then attached to a substrate material via the photo-activation of the azide group. nih.govacs.orgucl.ac.uk

A substrate or material is first functionalized with the PFPA reagent. Subsequently, a second molecule is coupled to the surface-bound PFPA by activating the azide group. nih.govacs.org

These strategies have proven versatile for a wide range of applications, including surface functionalization, bioconjugation, and nanomaterial synthesis. nih.goviris-biotech.descite.ai

Table 2: Synthesis of Perfluorophenyl 4-azidobenzoate mdpi.com

| Reactant 1 | Reactant 2 | Coupling Agents | Solvent | Temperature | Time (h) | Yield (%) |

|---|

Mechanistic Investigations of Perfluorophenyl Benzoate Reactivity

Catalytic Roles and Mechanistic Pathways in Transition Metal Systems

Perfluorophenyl benzoate (B1203000) and related benzoate structures are pivotal in various transition metal-catalyzed reactions. Their involvement ranges from acting as crucial additives that enable catalytic cycles to serving as coupling partners in cross-coupling reactions. The following sections delve into the mechanistic details of their roles in systems catalyzed by ruthenium and nickel.

Benzenes in Ruthenium(II)-Catalyzed C-H Arylation

In the realm of ruthenium-catalyzed C-H arylation, particularly for substrates lacking traditional directing groups, benzoates have been identified as essential additives. nih.gov Their presence is critical for the reaction to proceed, specifically in the arylation of fluoroarenes with aryl halides. acs.org Mechanistic studies have revealed that the benzoate is not a passive spectator but an active participant in the catalytic cycle, fundamentally altering the reactivity of the ruthenium center. acs.orgnih.gov

A key finding in the ruthenium-catalyzed arylation of fluoroarenes is the indispensable role of the benzoate additive in facilitating the oxidative addition step at the Ru(II) center. acs.org Initial C-H activation of a fluoroarene by the ruthenium catalyst forms a cationic fluoroaryl-Ru(II) complex. acs.org This complex, on its own, is generally inert towards oxidative addition with aryl halides. nih.gov

The crucial intervention of the benzoate occurs at this stage. The aryl-Ru(II) species undergoes a second C-H activation event, this time on the benzoate itself, in a process known as cyclometalation. acs.org This step generates a five-membered ruthenacycle and, significantly, transforms the cationic Ru(II) complex into an anionic Ru(II) intermediate. acs.orgnih.gov This anionic, cyclometalated species is more electron-rich, which enhances its reactivity toward the subsequent steps in the catalytic cycle. acs.org The inability of 2,6-disubstituted benzoates to promote the arylation supports the hypothesis that an unhindered ortho C-H bond on the benzoate is required for this cyclometalation to occur. acs.org

Following the oxidative addition, the final step to generate the product is reductive elimination from the Ru(IV) species. acs.org This step forms the new carbon-carbon bond between the fluoroaryl and aryl groups, yielding the desired biaryl product and regenerating the active ruthenium catalyst, allowing it to re-enter the catalytic cycle. acs.org DFT calculations have shown that the presence of the cyclometalated benzoate promotes the formation of a Ru(IV) intermediate where the two aryl groups are positioned cis to each other, which facilitates the selective C-C coupling. nih.gov

Experimental studies using kinetic isotope effects (KIE) and deuterium (B1214612) labeling have provided strong evidence for the proposed mechanistic pathway. Deuterium labeling experiments have shown that the initial C-H activation of the fluoroarene is a reversible process and is kinetically significant. nih.gov

Furthermore, to probe the role of the benzoate's C-H bond, a KIE experiment was conducted by comparing the initial rates of arylation using standard tetramethylammonium (B1211777) benzoate versus its perdeuterated counterpart, (NMe₄)(C₆D₅CO₂). The rate of biaryl product formation was found to be 1.36 times faster with the non-deuterated benzoate. nih.gov This primary kinetic isotope effect provides direct evidence that the C-H bond of the benzoate is cleaved in a kinetically relevant step, strongly supporting the proposed cyclometalation mechanism. nih.gov The observation of D/H scrambling also points to the reversibility of the C-H activation steps. acs.org

| Experiment Type | Observation | Mechanistic Implication |

| Kinetic Isotope Effect (KIE) | Rate with (NMe₄)(C₆H₅CO₂) is 1.36 times faster than with (NMe₄)(C₆D₅CO₂). nih.gov | C-H bond cleavage of the benzoate is a kinetically significant step, supporting the cyclometalation hypothesis. nih.gov |

| Deuterium Labelling | Reversible C-H activation and D/H scrambling observed. nih.govacs.org | C-H activation is a reversible process within the catalytic cycle. nih.govacs.org |

| Substrate Scope | 2,6-disubstituted benzoates are ineffective at promoting the reaction. acs.org | An unhindered ortho C-H bond on the benzoate is necessary, consistent with a cyclometalation requirement. acs.org |

Oxidative Addition and Reductive Elimination Dynamics

Nickel-Catalyzed Direct Arylation with Perfluorobenzoates: Electronic Effects of Fluorine Substitution

Nickel catalysis offers a cost-effective alternative for cross-coupling reactions. A notable application is the decarboxylative cross-coupling of perfluorobenzoates with aryl halides and sulfonates, which provides a direct route to polyfluorinated biaryl compounds. acs.org These reactions demonstrate the influence of the fluorine substitution pattern on the benzoate's reactivity.

The process involves the coupling of sodium perfluorobenzoates with various aryl electrophiles, including iodides, bromides, chlorides, and tosylates. acs.org The number of fluorine atoms on the benzoate ring has a discernible effect on the reaction's efficiency. Generally, penta-, tetra-, and trifluorinated benzoates all participate in these transformations to produce the corresponding fluorinated biaryls in good yields. acs.org For instance, the coupling of sodium pentafluorobenzoate with 4-iodoanisole (B42571) proceeds efficiently. acs.org The reaction is tolerant of different electronic properties on the aryl halide partner. acs.org The electronic effect of the fluorine atoms in the perfluorobenzoate makes the carboxylate a good leaving group and facilitates the decarboxylation step, which is a key part of the catalytic cycle. While detailed mechanistic studies suggest the reaction likely proceeds through a Ni(0)/Ni(II) cycle, the exact nature of the active species and the influence of fluorine substitution on individual steps like oxidative addition and reductive elimination remain areas of active investigation. acs.orgnih.gov

Table 1: Nickel-Catalyzed Decarboxylative Coupling of Sodium Polyfluorobenzoates with Aryl Halides Yields are isolated yields as reported in the source literature. acs.org

| Fluorinated Benzoate | Aryl Halide Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| Sodium pentafluorobenzoate | 4-Iodoanisole | 4-Methoxy-2',3',4',5',6'-pentafluoro-1,1'-biphenyl | 81 |

| Sodium pentafluorobenzoate | 1-Iodonaphthalene | 1-(Perfluorophenyl)naphthalene | 78 |

| Sodium pentafluorobenzoate | 4-Chlorobenzonitrile | 4'-(Perfluorophenyl)benzonitrile | 62 |

| Sodium 2,3,4,5-tetrafluorobenzoate | 4-Iodoanisole | 4-Methoxy-2',3',4',5'-tetrafluoro-1,1'-biphenyl | 75 |

Lewis Acid Catalysis with Tris(pentafluorophenyl)borane (B72294)

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly electrophilic and sterically hindered Lewis acid known for its ability to catalyze a wide range of chemical transformations. researchgate.netrsc.org Its strong Lewis acidity, which is comparable to that of boron trifluoride (BF₃), arises from the electron-withdrawing nature of the three pentafluorophenyl rings attached to the boron center. mdpi.comnih.gov This potent acidity allows it to activate substrates that are often unreactive towards weaker Lewis acids. researchgate.net

In the context of perfluorophenyl benzoate, B(C₆F₅)₃ is expected to function as a powerful activator. Lewis acids are known to coordinate to the carbonyl oxygen of esters. This interaction with B(C₆F₅)₃ would polarize the C=O bond of the this compound, significantly increasing the electrophilicity of the carbonyl carbon. This activation would render the ester more susceptible to nucleophilic attack or facilitate other transformations such as rearrangements or cyclizations. cardiff.ac.uk For example, B(C₆F₅)₃ has been used to catalyze the cyclization of alkynyl esters to form pyrones, demonstrating its utility in promoting reactions involving ester functionalities. cardiff.ac.uk The steric bulk of the B(C₆F₅)₃ ligand often prevents the formation of a stable, classical Lewis acid-base adduct, allowing it to act as a catalyst rather than a stoichiometric reagent. mdpi.com Therefore, in a reaction involving this compound, B(C₆F₅)₃ would likely serve as a catalyst to enable or accelerate reactions by activating the ester group.

σ- versus π-Activation in Alkynyl Benzoate Transformations

The reactivity of alkynyl benzoates with strong Lewis acids like tris(pentafluorophenyl)borane, B(C₆F₅)₃, presents a dichotomy between two primary activation pathways: σ-activation of the carbonyl group and π-activation of the alkyne functionality. mdpi.com Research has shown that the structural arrangement of the molecule is a critical determinant of the dominant mechanism.

In propargyl esters, where the ester and alkyne groups are in close proximity, reaction with B(C₆F₅)₃ typically proceeds via π-activation of the alkyne. This leads to an intramolecular cyclization through a 1,2-addition of the ester's carbonyl oxygen and the borane (B79455) across the alkyne bond. mdpi.com The rate of this cyclization is influenced by the nature of the carbonyl group; esters undergo faster π-alkyne activation compared to the corresponding amides, which coordinate more strongly to the Lewis acid, thus slowing the cyclization. mdpi.com

Conversely, when an additional methylene (B1212753) spacer is introduced between the ester and alkynyl functions, as in extended-chain alkynyl benzoates, the reaction mechanism shifts dramatically. mdpi.comresearchgate.netresearchgate.net In these systems, π-activation is suppressed, and the reaction proceeds exclusively through σ-activation of the carbonyl group. This results in the formation of a stable Lewis acid-base adduct between the carbonyl oxygen and the B(C₆F₅)₃. mdpi.comresearchgate.net This change in reactivity is attributed to the instability of the ring structure that would be formed if π-activation and subsequent cyclization were to occur. mdpi.com The formation of these adducts is confirmed by infrared spectroscopy, which shows a significant redshift (approximately 70 cm⁻¹) of the carbonyl stretching frequency upon coordination to the boron center. mdpi.com

Table 1: Activation Modes of Alkynyl Esters with B(C₆F₅)₃

| Substrate Type | Linker | Dominant Activation Mode | Product | Citation |

| Propargyl Ester | Direct | π-Activation | Cyclization Product | mdpi.com |

| Alkynyl Benzoate | -CH₂- | σ-Activation | Lewis Acid-Base Adduct | mdpi.comresearchgate.net |

Silane (B1218182) Activation Mechanisms in Carbonyl Reductions

The reduction of carbonyl compounds using silanes, catalyzed by the potent Lewis acid tris(pentafluorophenyl)borane (B(C₆F₅)₃), operates through an unconventional mechanism that diverges from traditional models of Lewis acid catalysis. cmu.eduresearchgate.net Instead of the expected activation of the carbonyl group by the borane, extensive mechanistic studies have revealed a pathway involving the activation of the silane itself. cmu.eduresearchgate.netnottingham.ac.uk

Quantitative kinetic studies provide compelling evidence for this silane-activation mechanism. It has been observed that less basic carbonyl substrates are reduced at faster rates. For instance, the hydrosilation of ethyl benzoate proceeds significantly faster than that of acetophenone (B1666503) or benzaldehyde, which is the opposite of what would be expected if the reaction depended on the strength of the carbonyl-borane adduct. cmu.edu Furthermore, increasing the concentration of the carbonyl substrate actually inhibits the reaction rate. cmu.eduresearchgate.net

The proposed catalytic cycle begins with the dissociation of the borane from any carbonyl adducts to activate the silane. cmu.eduresearchgate.net This activation occurs via hydride abstraction from the silane (R₃SiH) by B(C₆F₅)₃, forming a highly reactive silylium (B1239981) species ([R₃Si]⁺) and a hydridoborate anion ([HB(C₆F5)₃]⁻). cmu.edunottingham.ac.uk The incipient silylium ion then coordinates to the most basic carbonyl function present in the mixture. cmu.edu The reduction is completed by the transfer of a hydride from the [HB(C₆F₅)₃]⁻ anion to the carbonyl carbon of the silylium-activated substrate. cmu.edunottingham.ac.uk This mechanism is further supported by a kinetic isotope effect of 1.4(5) for the hydrosilation of acetophenone and the observation that B(C₆F₅)₃ catalyzes H/D scrambling in silanes even in the absence of a carbonyl substrate. cmu.eduresearchgate.net DFT calculations also support the existence of a stable complex between the silane and B(C₆F₅)₃. nih.gov

Table 2: Reactivity of Carbonyl Compounds in B(C₆F₅)₃-Catalyzed Hydrosilation

| Substrate | Relative Basicity | Observed Reactivity | Turnover Number (TON, hr⁻¹) | Citation |

| Ethyl Benzoate | Least Basic | Fastest | 637 | cmu.edu |

| Acetophenone | Intermediate | Intermediate | 45 | cmu.edu |

| Benzaldehyde | Most Basic | Slowest | 19 | cmu.edu |

Vinyl C-H Activation Reactions of Vinyl Esters

Vinyl esters, including vinyl benzoate, have emerged as valuable coupling partners in transition-metal-catalyzed C-H activation reactions, serving as alternatives to less desirable vinyl halides. mdpi.com These reactions enable the formation of new carbon-carbon bonds by functionalizing otherwise inert C-H bonds.

For instance, the palladium-catalyzed reaction of 1,2,3-triazole N-oxides with vinyl acetate (B1210297) results in a mixture of vinylation and Fujiwara-Moritani products. The proposed mechanism involves the activation of a C-H bond by palladium acetate, followed by migratory insertion of the vinyl acetate. mdpi.com Similarly, B(C₆F₅)₃ can mediate the C-H activation of simple vinyl esters like vinyl acetate and vinyl benzoate. The reaction proceeds via electrophilic addition of the borane to the C=C double bond, followed by proton transfer and elimination to yield chelated vinylborane (B8500763) products. acs.org

In another example, the rhodium-catalyzed reaction of substituted 7-azaindoles with various vinyl esters, including vinyl benzoate and vinyl pivalate, yields disubstituted alkenes. The mechanism is believed to initiate with the activation of a C-H bond by the iridium catalyst, followed by the migratory insertion of the vinyl ester into the Ir-C bond and subsequent β-elimination to release the product. mdpi.com These C-H activation/annulation sequences provide efficient routes to complex heterocyclic and polyaromatic ring systems. mdpi.com

Table 3: Examples of C-H Activation Reactions Involving Vinyl Esters

Photochemical Reactivity and Energy Transfer Processes

Perfluorophenyl Azide (B81097) Photochemistry: Nitrene Generation and C-H Insertion

Perfluorophenyl azides (PFPAs) are highly effective photoactivated cross-linking agents renowned for their ability to functionalize surfaces and materials through nitrene-based chemistry. iris-biotech.deacs.org Upon photolysis, typically with UV light, the azide group (-N₃) decomposes by liberating nitrogen gas (N₂) to generate a highly reactive singlet nitrene intermediate. nih.gov This singlet nitrene is the key species responsible for forming stable covalent bonds with surrounding molecules. nih.gov

The photochemistry of phenylnitrenes involves several competing pathways:

C-H/N-H Insertion and C=C Addition: The desired pathway for cross-linking, where the singlet nitrene inserts into C-H or N-H bonds or adds across double bonds to form stable covalent adducts. nih.gov

Ring Expansion: Rearrangement to a seven-membered ketenimine, which can lead to undesired side products. nih.gov

Intersystem Crossing (ISC): Relaxation to the more stable triplet nitrene state. The triplet nitrene typically undergoes H-abstraction to form aniline-type products or dimerizes, which does not lead to efficient surface coupling. nih.gov

Table 4: Reaction Pathways of Photogenerated Perfluorophenyl Nitrene

This compound as Photosensitization Catalysts and Auxiliaries in C(sp³)-H Fluorinations

Benzoyl groups, including derivatives like this compound, have been identified as highly effective photosensitizers for the direct fluorination of unactivated C(sp³)–H bonds using reagents like Selectfluor® under visible light. nih.govrsc.org This approach offers a powerful, transition-metal-free method for C-F bond formation. beilstein-journals.org The benzoyl moiety exhibits remarkable versatility, functioning in two distinct capacities. nih.gov

First, as a photosensitizing catalyst , a simple ester like methyl 4-fluorobenzoate (B1226621) can facilitate the fluorination of simple substrates. nih.gov Second, and more significantly, the benzoyl group can be used as a photosensitizing auxiliary (PSAux) . nih.govrsc.org In this role, it is temporarily installed onto a complex molecule containing functional groups like alcohols or amines, which are often not tolerated under other catalytic conditions. nih.gov This auxiliary strategy dramatically increases the reaction's scope, efficiency, and practicality, allowing for rapid, gram-scale fluorinations, even in the presence of air. nih.govrsc.org The auxiliary can be easily removed after the reaction without affecting the product yield. nih.gov

The use of a 4-fluorobenzoyl auxiliary, for example, enables the successful fluorination of substrates like N-butylbenzamide, which are unreactive under other photochemical conditions. nih.gov This demonstrates the profound increase in reactivity imparted by the auxiliary.

Charge Transfer Assembly and Reaction Kinetics

Mechanistic studies suggest that the high efficiency of the benzoyl auxiliary strategy stems from the formation of an intimate "assembly" or charge-transfer complex between the auxiliary-loaded substrate and the fluorinating agent (Selectfluor®) either before or immediately after photoexcitation. nih.govrsc.org The formation of such donor-acceptor complexes can lead to the delocalization of electronic charge, creating unique photochemical properties. youtube.com

This pre-assembly has a significant impact on the reaction kinetics. The auxiliary approach substantially shortens or eliminates the induction period often observed in catalytic versions of the reaction and increases kinetic reproducibility. nih.govrsc.org The close proximity of the excited photosensitizer and the fluorinating agent within this assembly facilitates a highly efficient energy transfer process, likely a triplet-triplet energy transfer (TTET), which activates the Selectfluor® to initiate the radical C(sp³)–H fluorination cascade. beilstein-journals.org This organized assembly helps to overcome kinetic barriers and enables reactions to proceed to higher yields in shorter times. rsc.org

Table 5: Kinetic Impact of Photosensitizing Auxiliary (PSAux) in C(sp³)-H Fluorination

Regioselectivity Control through Auxiliaries

The regioselectivity of reactions involving benzoate moieties can be significantly influenced by the use of auxiliaries. These are chemical entities that, when attached to a substrate, can direct the reaction to a specific site. In the context of C(sp³)–H fluorination, benzoyl groups themselves can act as highly efficient photosensitizing auxiliaries. nih.govnih.gov This approach is particularly valuable as it allows for the fluorination of complex molecules where regioselectivity is otherwise dictated by the inherent properties of the substrate. nih.govnih.gov

The placement of the benzoate auxiliary can proximally direct the regioselectivity of the reaction. nih.govnih.gov For example, in the light-powered direct fluorination of unactivated C(sp³)–H bonds using Selectfluor, the benzoate auxiliary can overcome the typical substrate-directed regioselectivity. nih.gov This method has been shown to be effective for substrates that are otherwise unreactive under catalytic conditions. nih.govnih.gov Mechanistic studies suggest an intimate "assembly" of the auxiliary and Selectfluor, either before or after photoexcitation, which is key to this control. nih.govnih.gov The use of a 4-fluoro-substituted benzoate auxiliary has demonstrated a profound increase in reactivity in the fluorination of amides. nih.gov

This auxiliary-based approach offers several advantages, including a substantial decrease in the reaction's induction period, increased kinetic reproducibility, and the ability to achieve higher yields in shorter reaction times, even on a multigram scale and under aerobic conditions. nih.govnih.gov

Nucleophilic Aromatic Substitution in Polyfluorobenzenes

Polyfluorinated aromatic compounds, such as this compound, are susceptible to nucleophilic aromatic substitution (SNAr) due to the high electronegativity of the fluorine atoms, which creates a low-electron-density arene core. mdpi.com This allows nucleophiles to attack the aromatic ring, leading to the displacement of a fluoride (B91410) anion. mdpi.com The SNAr reaction provides a transition-metal-free pathway to synthesize substituted polyfluoroarenes. mdpi.com

The regioselectivity of SNAr reactions on polyfluorobenzenes is governed by both electronic and steric factors. For instance, in the reaction of octafluorotoluene (B1221213) with phenothiazine, substitution occurs selectively at the para position relative to the trifluoromethyl group. mdpi.com This is attributed to the electron density at the reactive carbons (ortho and para positions) and the steric hindrance posed by the bulky nucleophile. mdpi.com

Computational studies on the SNAr of pentafluoronitrobenzene (B1362553) with amines have shown that the reaction proceeds via an addition-elimination mechanism. rsc.orgrsc.org The rate-determining step is the C-F bond-breaking event in the second transition state. rsc.orgrsc.org The observed ortho-selectivity in these reactions is supported by the calculated stability of the corresponding transition states. rsc.orgrsc.org

The nature and quantity of the nucleophile also play a crucial role in determining the substitution pattern. researchgate.net Stepwise defluorination can be achieved, with the pattern of fluorine substitution depending on the specific nucleophile used. researchgate.net

Transesterification Reactions: Analysis of Acyl-Oxygen Bond Cleavage

This compound is known to participate in transesterification reactions. chembk.com These reactions involve the exchange of the alkoxy or aryloxy group of an ester. In the context of perfluorophenyl esters, the strong electron-withdrawing nature of the pentafluorophenyl group facilitates the cleavage of the acyl-oxygen bond. rsc.org

Potassium carbonate has been shown to catalyze the transesterification of various perfluorophenyl esters with phenols, leading to the desired ester products in excellent yields. rsc.org However, the success of the reaction is also dependent on the acyl fragment of the ester. For instance, while this compound undergoes transesterification smoothly, perfluorophenyl propionate (B1217596) does not proceed under similar conditions, indicating that an aromatic acyl group is beneficial. rsc.org

The mechanism for transesterification can proceed through different pathways depending on the reaction conditions. Under basic conditions, the reaction typically follows a two-step addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.com Under acidic conditions, the mechanism is more complex, often involving a series of protonation, addition, deprotonation, protonation, elimination, and deprotonation steps. masterorganicchemistry.com

It's noteworthy that while the pentafluorophenyl group is a very good leaving group, facilitating C(acyl)-O bond cleavage, other factors can influence the reaction's outcome. For example, the presence of certain functional groups on the acyl portion can be detrimental to the reaction. rsc.org

Mechanistic Duality in Complex Organic Reactions Involving Benzoate Moieties

The reactivity of benzoate moieties can exhibit mechanistic duality, where the reaction can proceed through different pathways depending on the substrate and reaction conditions. This is particularly evident in complex organic transformations.

For instance, in the hydroxylation of benzene (B151609) by iron-based metal-organic frameworks, a duality in the reaction mechanism is observed. acs.org While saturated aliphatic C-H bonds are activated via hydrogen atom abstraction, aromatic C-H bonds are activated through an addition-rearrangement mechanism. acs.org This involves an initial electrophilic attack on the π-system of the benzene ring. acs.org

In other systems, such as the reaction of α,α-dichlorodibenzyl sulfide (B99878) with various nucleophiles, a duality of mechanisms is also noted. researchgate.net Products can be formed through both an "α-insertion" pathway and an allylic rearrangement of an intermediate sulfur "ylid". researchgate.net

The involvement of benzoate groups as photosensitizing auxiliaries in C-H fluorination also points to a form of mechanistic complexity. nih.govnih.gov The ability of the benzoate to act as both a catalyst for simple substrates and a directing auxiliary for more complex molecules highlights its versatile role in dictating the reaction pathway. nih.govnih.gov This versatility stems from the interplay of electronic effects, steric influences, and interactions with other reagents in the reaction mixture.

Advanced Applications in Materials Science and Organic Transformations

Polymer Chemistry and High-Performance Materials Development

The incorporation of perfluorophenyl esters into polymer structures is a key strategy for developing advanced materials. These functional groups serve dual purposes: they enhance the intrinsic properties of the polymer backbone and provide a reactive handle for subsequent chemical modifications.

Synthesis of Fluorinated Polymers with Enhanced Chemical and Thermal Stability

Fluorinated polymers are renowned for their exceptional stability, a quality derived from the inherent strength of the carbon-fluorine (C-F) bond. acs.org The high electronegativity of fluorine creates a strong, polarized bond with carbon (approx. 480 kJ/mol), imparting significant thermal stability and chemical inertness to the polymer backbone. acs.orgucl.ac.uk Polymers incorporating perfluorophenyl moieties, often synthesized from precursors like pentafluorophenyl methacrylate (B99206), exhibit these desirable characteristics. nih.govescholarship.org These materials demonstrate superior resistance to harsh chemicals, oxidation, and high temperatures, making them suitable for demanding applications where durability is critical. nih.goviris-biotech.de For instance, studies on various fluorinated polymers show thermal stability in the range of 350–500 °C. ucl.ac.uk This robustness makes them ideal for use in high-performance plastics, specialized coatings, and materials for the electronics and aerospace industries. nih.govnih.gov

Post-Polymerization Functionalization via Activated Perfluorophenyl Esters

A significant advantage of polymers bearing perfluorophenyl ester side chains, such as poly(pentafluorophenyl methacrylate) (PPFMA), is their capacity for post-polymerization functionalization. nih.govacs.org The perfluorophenyl ester acts as a highly efficient activated ester, readily undergoing nucleophilic substitution, particularly with primary amines, to form stable amide bonds. escholarship.orgnih.govacs.org This reactivity allows a single precursor polymer to be converted into a diverse library of functional materials under mild conditions, a strategy that is particularly useful when the desired functional groups are not compatible with the initial polymerization process. nih.govbeilstein-journals.org

This modular approach, often utilizing polymers synthesized via controlled radical polymerization techniques like RAFT, provides excellent control over the final polymer structure and properties. escholarship.orgbeilstein-journals.orgadvanceseng.com

One of the most innovative applications of activated ester polymers is in the creation of synthetic protein mimics. ucl.ac.uknih.gov By synthesizing precursor polymers and then inducing intramolecular collapse, researchers can form single-chain polymer nanoparticles (SCNPs). ucl.ac.ukscite.aidiva-portal.org These nanoparticles have dimensions in the 5–20 nm range, comparable to the size of natural proteins. ucl.ac.uknih.govscite.ai

Polymers containing activated pentafluorophenyl (PFP) esters are an ideal platform for this purpose. ucl.ac.uknih.gov After the SCNP is formed, the PFP esters on its surface can be functionalized with a wide array of molecules, including amino acids and peptides. ucl.ac.ukdiva-portal.org This "post-formation functionalization" allows for the precise tuning of the nanoparticle's surface chemistry to mimic the complex surfaces of proteins, creating opportunities for applications in drug delivery and as imaging agents. ucl.ac.uknih.govscite.ai This method provides a versatile route to SCNP-protein hybrids and other bio-inspired nanomaterials. ucl.ac.uk

The conjugation of peptides and amino acids to polymer backbones is a cornerstone of creating advanced biomaterials. The high reactivity of perfluorophenyl esters towards amines makes this conjugation highly efficient. acs.orgacs.org Polymers such as PPFMA can be readily reacted with the primary amine groups found in the N-terminus or in the side chains of amino acids like lysine. iris-biotech.deacs.org This straightforward amidation reaction allows for the covalent attachment of biologically active peptides to synthetic polymers, creating hybrid materials that combine the properties of both components. acs.orgnih.gov

This strategy has been used to attach various amine-containing molecules to create functional polymers. The table below summarizes examples of molecules that can be conjugated to activated PFP ester polymers.

| Reactant Class | Specific Example | Resulting Functionality | Reference |

|---|---|---|---|

| Amino Acid | L-alanine | Introduces chirality, alters hydrophilicity | nih.gov |

| Peptide | Cyclic Peptide Disulfides (CXC) | Creates well-defined peptide-polymer conjugates | iris-biotech.de |

| Small Amine | 1-Hexylamine | Increases hydrophobicity | nih.gov |

| Functional Amine | Allylamine | Provides an alkene handle for further "click" chemistry | nih.gov |

| Fluorescent Dye | Amine-functionalized Rhodamine | Enables fluorescent labeling and imaging | ucl.ac.uk |

Protein Mimicry and Bioconjugation Using Single-Chain Polymer Nanoparticles

Surface Engineering and Nanomaterial Synthesis

Beyond polymer synthesis, perfluorophenyl derivatives are crucial tools for modifying the surfaces of a wide range of materials, including those that are traditionally considered inert.

Perfluorophenyl Azide (B81097) Chemistry for Covalent Surface Functionalization

Perfluorophenyl azides (PFPAs) have emerged as powerful and versatile agents for covalent surface modification. acs.orgnih.govnih.gov Upon activation by UV light or heat, the azide group (-N₃) releases nitrogen gas (N₂) to form a highly reactive perfluorophenyl nitrene intermediate. ucl.ac.ukiris-biotech.deresearchgate.net This nitrene is capable of inserting into C-H, N-H, and even C=C bonds on a substrate surface, forming a stable covalent linkage. ucl.ac.uknih.govresearchgate.net

This chemistry is exceptionally versatile because it does not require specific reactive groups on the target surface, making it applicable to a wide array of materials including polymers (e.g., polystyrene), oxides (e.g., silicon wafers), carbon materials (e.g., graphene, nanotubes), and metal films. acs.orgnih.govresearchgate.net PFPAs are often designed as heterobifunctional linkers, where one part of the molecule is the photo-reactive azide and the other is a distinct functional group that imparts new properties to the surface (e.g., an N-hydroxysuccinimide ester for subsequent bioconjugation). ucl.ac.uknih.govnih.gov This allows for the robust, covalent attachment of molecules ranging from small organic compounds and polymers to large biomolecules like carbohydrates and proteins, enabling the creation of functionalized nanomaterials and patterned surfaces. nih.govnih.govbeilstein-journals.org

Immobilization of Biomolecules onto Polymeric Substrates

The covalent attachment of biomolecules to polymer surfaces is crucial for developing biocompatible materials, biosensors, and tissue engineering scaffolds. Perfluorophenyl azide chemistry offers a versatile method for this purpose. ucl.ac.uk The process often involves PFPA derivatives that also contain a second reactive group, such as an N-hydroxysuccinimide (NHS) ester. nih.govucl.ac.uk The strategy is typically a two-step process: first, the PFPA-NHS compound is covalently attached to the polymeric substrate via the photoactivated nitrene insertion reaction. nih.gov Second, amine-containing biomolecules, such as proteins or peptides, are introduced and react with the surface-bound NHS esters to form stable amide bonds. nih.govucl.ac.uk

This method is advantageous because it can be applied to polymers that lack inherent reactive functional groups. nih.gov Furthermore, because the nitrene insertion can be performed in non-aqueous environments, it is suitable for hydrolytically sensitive polymers like poly(para-dioxanone) (PPDO), a biodegradable polyester (B1180765) used in medical devices. ucl.ac.uk Studies have demonstrated the successful immobilization of various molecules, from small carbohydrates to large proteins and synthetic polymers, onto diverse substrates. nih.govjove.com

| Substrate/Material | Perfluorophenyl Derivative Used | Immobilized Molecule/Outcome | Citation |

| Polymer Films | PFPA-NHS | Amine-containing organic molecules and proteins | nih.gov |

| Poly(para-dioxanone) (PPDO) | N-hydroxysuccinimide-bearing PFPA | Surface functionalization for tissue engineering | ucl.ac.uk |

| Poly(pentafluorophenyl methacrylate) (PPFMA) | N/A (polymer itself is the reactive agent) | Enhanced adsorption of biomolecules after UV exposure | mdpi.com |

| Silica (B1680970) Beads | Poly(pentafluorophenyl acrylate) (poly(PFPA)) | Antibodies for protein purification | jove.com |

Functionalization of Organic and Carbon Nanomaterials (e.g., Graphene, Carbon Nanotubes, Fullerenes)

The unique electronic and mechanical properties of carbon nanomaterials can be tailored and enhanced through covalent functionalization. Perfluorophenyl azide derivatives are particularly effective for modifying pristine graphene, carbon nanotubes (CNTs), and fullerenes. nsf.govrsc.org The reaction proceeds through the cycloaddition of the perfluorophenyl nitrene to the sp²-hybridized carbon atoms of the nanomaterial's framework. nih.govnsf.govrsc.org

Graphene: Functionalization with PFPAs can introduce a variety of chemical groups onto the graphene surface. nih.govrsc.org For instance, attaching aniline (B41778) groups via an aniline-derivatized PFPA creates anchor points for the subsequent in situ polymerization of polyaniline, forming a covalent graphene-PANI nanocomposite. rsc.org This covalent linkage improves the stability and performance of the resulting hybrid material compared to non-covalent counterparts. rsc.orgresearchgate.net

Carbon Nanotubes (CNTs): The sidewalls of single-walled carbon nanotubes (SWCNTs) can be functionalized using molecules like methyl 4-azido-2,3,5,6-tetrafluorobenzoate. mit.edu This modification alters the electronic properties of the SWCNTs, making them more sensitive for detecting analytes like ammonia (B1221849) and trimethylamine (B31210) at room temperature. mit.edu Microwave-assisted activation of PFPAs has also been shown to be a rapid and effective method for conjugating carbohydrates to SWCNTs. nih.gov

Fullerenes: The photochemical or thermal reaction of fullerene C60 with N-succinimidyl 4-azido-2,3,5,6-tetrafluorobenzoate results in an azamethanofullerene monoadduct. nih.govresearchgate.net This functionalized fullerene carries a reactive NHS ester group, which serves as a versatile site for attaching other molecules. researchgate.net This approach is a key step in creating more complex fullerene derivatives for applications in materials science and medicine. rsc.orgresearchgate.net

| Nanomaterial | Perfluorophenyl Derivative Used | Reaction Method | Result/Application | Citation |

| Graphene | Aniline-derivatized PFPA (PFPA-ANI) | Microwave radiation | Covalent grafting of polyaniline (PANI) to form G-PANI nanocomposite | rsc.org |

| Single-Walled CNTs | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | Nitrene-based functionalization | Amine sensors with enhanced sensitivity | mit.edu |

| Single-Walled CNTs | Carbohydrate-derivatized PFPA | Microwave radiation | Synthesis of glyconanomaterials for biorecognition | nih.gov |

| Fullerene C60 | N-succinimidyl 4-azido-2,3,5,6-tetrafluorobenzoate | Photochemical or Thermal | Formation of a monoadduct with a reactive NHS ester for further conjugation | researchgate.net |

Fabrication of Patterned Structures through Selective Activation

A key advantage of using photo-activatable PFPA chemistry is the ability to create spatially controlled, patterned surfaces. nih.gov By irradiating a PFPA-functionalized surface with UV light through a photomask, the nitrene generation and subsequent covalent attachment can be confined to specific, illuminated regions. nih.gov This technique enables the fabrication of micropatterned structures with high precision.

Researchers have successfully generated patterned protein structures on polymer films by selectively activating a spin-coated layer of PFPA-NHS. nih.gov This method has also been applied to create patterned graphene structures on substrates such as silicon wafers, gold films, and glass slides. nih.govrsc.org Another approach uses a fluorinated polymer, poly(pentafluorophenyl methacrylate), mixed with a photoacid generator. mdpi.com Upon patterned UV exposure, the pentafluorophenyl groups are cleaved in the illuminated areas, creating a pattern of carboxylic acid groups that selectively enhances the adsorption of biomolecules, leading to a 10-15 fold increase in biomolecule binding in the exposed regions. mdpi.com These methods are highly valuable for creating microarrays, biosensors, and platforms for studying cell adhesion. rsc.orguni-heidelberg.de

Synthesis of Hybrid Nanomaterials

Hybrid nanomaterials, which combine organic and inorganic components, often exhibit synergistic properties that surpass those of their individual constituents. nih.govbilkent.edu.tr Perfluorophenyl benzoate (B1203000) derivatives serve as powerful molecular linkers for creating these complex materials. nih.gov The heterobifunctional nature of many PFPA derivatives—possessing both a photo-activatable azide and another reactive group—allows for the sequential coupling of disparate materials. nih.gov

A prominent example is the covalent attachment of polymers to inorganic nanoparticles. nih.gov Silica nanoparticles, for example, can be functionalized with a PFPA-silane derivative. nih.govnih.gov Subsequently, a polymer can be covalently immobilized onto the nanoparticle surface through photoactivation of the azide groups, a process that is efficient and applicable to a wide range of polymers. nih.govnih.gov Similarly, the synthesis of covalent graphene-polyaniline (G-PANI) nanocomposites relies on a PFPA derivative to first functionalize the graphene, which then initiates the polymerization of aniline on its surface. rsc.org

| Hybrid Nanomaterial | Organic Component | Inorganic/Carbon Component | Role of Perfluorophenyl Compound | Citation |

| Polymer-Silica Nanoparticles | Various Polymers (e.g., Polystyrene) | Silica Nanoparticles | PFPA-silane acts as a coupling agent to functionalize the silica surface for polymer attachment. | nih.govnih.gov |

| Graphene-Polyaniline | Polyaniline (PANI) | Graphene | PFPA-aniline derivative functionalizes graphene to serve as an anchor for PANI polymerization. | rsc.org |

| Carbohydrate-Gold Nanoparticles | Polysaccharides | Gold Nanoparticles | Thiol-functionalized PFPA used to functionalize gold nanoparticles in situ for carbohydrate attachment. | nih.gov |

Supramolecular Chemistry and Noncovalent Interactions

Beyond covalent chemistry, the perfluorophenyl motif is a cornerstone in supramolecular chemistry due to its participation in specific and directional noncovalent interactions. aip.orgresearchgate.net The strong electron-withdrawing effect of the fluorine atoms polarizes the aromatic ring, creating an electron-deficient (π-acidic) surface that can interact favorably with electron-rich (π-basic) systems. nih.gov

Phenyl/Perfluorophenyl Polar-π Interactions in Self-Assembled Systems

The interaction between an electron-rich phenyl ring and an electron-poor perfluorophenyl ring is a well-established supramolecular synthon known as a polar-π interaction. nih.govacs.org This interaction, first identified in the co-crystal of benzene (B151609) and hexafluorobenzene, is primarily driven by favorable electrostatic interactions between the complementary quadrupole moments of the two aromatic rings. aip.orgnih.gov While this interaction has been widely used in crystal engineering, its application in aqueous self-assembly has been limited by its relatively low binding affinity in water (ΔG ≈ -1.0 kcal/mol). nih.gov

A significant advancement in this area involves the use of a synthetic host molecule, cucurbit sigmaaldrich.comuril (CB sigmaaldrich.com), to enhance this weak interaction. nih.gov By encapsulating both the phenyl and perfluorophenyl guest molecules within its cavity, the host shields them from the competing aqueous environment and enforces an optimal geometry for interaction. nih.gov This host-guest complexation dramatically strengthens the binding, resulting in a highly stable heteroternary complex. nih.gov

| System | Gibbs Free Energy of Association (ΔG) | Binding Affinity (K) | Environment | Citation |

| Free Phenyl and Perfluorophenyl Guests | ≈ -1.0 kcal/mol | ≈ 1.5 M⁻¹ | Water | nih.gov |

| Phenyl and Perfluorophenyl Guests with CB sigmaaldrich.com Host | -15.5 kcal/mol | Not specified, but significantly higher | Water | nih.gov |

Formation of Supramolecular Nanofibers and Hydrogels

The ability to form hydrogels—three-dimensional polymer networks that can hold large amounts of water—is a key goal in biomaterials science. nih.govresearchgate.net The self-assembly of small molecules or polymers into nanofibers often precedes gelation. mdpi.comrsc.org The dynamic and reversible nature of noncovalent interactions is ideal for creating "smart" hydrogels that can respond to stimuli or self-heal.

The host-enhanced phenyl-perfluorophenyl polar-π interaction provides a powerful tool for constructing such materials. nih.gov By incorporating phenyl and perfluorophenyl groups into polymer chains, the strong, host-mediated interaction can act as a dynamic and robust cross-linker. nih.gov This strategy was successfully used to fabricate supramolecular hydrogels with excellent viscoelasticity, stretchability, and self-healing properties. nih.gov When the gel is mechanically broken, the cross-links are disrupted, but they can reform upon removal of stress, allowing the material to recover its structure and properties. This work demonstrates a general approach for leveraging weak polar-π interactions to create robust and functional aqueous supramolecular materials. nih.gov

Host-Enhanced Binding Affinity in Ternary Complexes

The interaction between electron-rich phenyl groups and electron-poor perfluorophenyl groups, known as a polar−π interaction, is a recognized force in designing supramolecular systems. However, in aqueous environments, this interaction is relatively weak, with a Gibbs free energy (ΔG) of approximately -1.0 kcal/mol, which has limited its practical application in self-assembly processes. nih.gov

A significant breakthrough in strengthening this interaction involves the use of a synthetic host molecule, specifically cucurbit nih.govuril (CB nih.gov). nih.gov By encapsulating both a phenyl-containing guest and a perfluorophenyl-containing guest within the cavity of CB nih.gov, a stable heteroternary complex is formed. nih.govresearchgate.net This encapsulation dramatically enhances the binding affinity of the phenyl-perfluorophenyl interaction. Research has demonstrated that within the CB nih.gov host, the binding affinity increases to a ΔG of -15.5 kcal/mol. nih.gov This substantial increase is attributed to the cooperative binding within the confined space of the host molecule, which promotes a favorable orientation and closer proximity between the interacting aromatic rings. nih.govacs.org

This host-enhanced binding has been successfully used to create dynamic and robust cross-linkers for supramolecular gels, which exhibit impressive properties such as high viscoelasticity, stretchability, and self-healing capabilities. nih.gov The formation of these stable ternary complexes through a process of social self-sorting showcases a powerful strategy to harness and amplify weak polar−π interactions for the development of advanced aqueous supramolecular materials. nih.gov

Table 1: Thermodynamic Data for Phenyl-Perfluorophenyl Interaction

| System | Gibbs Free Energy (ΔG) |

|---|---|

| Phenyl-Perfluorophenyl Interaction (in water) | ~ -1.0 kcal/mol |

| CB nih.gov-Hosted Ternary Complex | -15.5 kcal/mol |

This table illustrates the significant enhancement in binding affinity when the phenyl-perfluorophenyl interaction is mediated by a cucurbit nih.govuril host.

Applications in Organic Solar Cells: Improving Efficiency and Thermal Stability via Supramolecular Fluorinated Interactions

In the field of organic photovoltaics (OPV), achieving both high power conversion efficiency (PCE) and long-term thermal stability is a critical challenge. Perfluorophenyl-containing molecules have emerged as highly effective non-volatile additives for nonfullerene organic solar cells, specifically addressing this challenge. nih.govresearchgate.net

When a small amount of a perfluorophenyl-based additive, such as fluorinated bis(perfluorophenyl)pimelate (BF7), is introduced into the active layer of a PM6:Y6 organic solar cell, significant improvements in performance are observed. researchgate.net The addition of just 0.5 wt% of BF7 can increase the PCE from 15.16% to 17.01%. researchgate.net A similar enhancement is seen with another additive, Perfluorophenyl-Incorporated Ferrocene (FcF10), which boosted the PCE of a PM6:Y6 device to 17.00%. nih.gov

This enhancement is attributed to favorable supramolecular interactions between the perfluorophenyl groups of the additive and the difluorophenyl-based end-groups of the Y6 acceptor molecule. nih.govresearchgate.net These non-covalent F–π and F···F interactions help to optimize the morphology of the active layer by improving molecular stacking and crystallinity. nih.gov This leads to more efficient exciton (B1674681) dissociation, better charge transport, and reduced recombination losses. nih.gov

Crucially, these additives also enhance the thermal stability of the devices. A PM6:Y6 solar cell containing the BF7 additive retained 95% of its initial high PCE after being annealed at 100°C for 72 hours. researchgate.net Similarly, the device with FcF10 maintained 88% of its initial PCE after thermal annealing at 85°C for 360 hours. nih.gov This stabilization is due to the same supramolecular interactions that lock in the optimized morphology, preventing detrimental phase separation and aggregation at elevated temperatures. nih.govresearchgate.net

Table 2: Performance of PM6:Y6 Organic Solar Cells With and Without Perfluorophenyl-Based Additive (FcF10)

| Device | PCE (%) | Voc (V) | Jsc (mA cm-2) | FF (%) |

|---|---|---|---|---|

| Pristine PM6:Y6 | 15.16 (Reference) | 0.85 | 27.35 | 73.29 |

| PM6:Y6 + FcF10 (3.75 wt%) | 17.00 | 0.85 | 27.35 | 73.29 |

Data sourced from a study on FcF10 as a solid additive, illustrating the typical performance enhancement. nih.gov

Supramolecular Assemblies in Metal-Organic Compounds

Perfluorophenyl benzoate is an excellent candidate for the design of metal-organic compounds (MOCs) and coordination polymers due to its dual chemical nature. The carboxylate group provides a classic coordination site for metal ions, while the perfluorophenyl and phenyl rings offer opportunities for directed supramolecular assembly through non-covalent interactions. mdpi.com

The assembly of these compounds is heavily influenced by interactions such as π-stacking, particularly the favorable interaction between the electron-poor perfluorophenyl ring and an electron-rich aromatic system. researchgate.netresearchgate.net The design of coordination complexes often utilizes N-donor heterocyclic organic compounds in conjunction with aromatic carboxylates to create diverse structural arrangements. mdpi.compreprints.org

Building Block Utility in Pharmaceutical Development and Agrochemistry

This compound serves as a versatile building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. chemimpex.com The incorporation of fluorine atoms into bioactive molecules is a widely used strategy to enhance their properties. tcichemicals.com Fluorine can significantly alter a molecule's lipophilicity, which in turn improves its bioavailability and transport characteristics within an organism. tcichemicals.com

The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester linkage of this compound highly reactive and an excellent leaving group in acylation reactions. This facilitates its use as a coupling agent in the construction of larger, more complex chemical structures. chemimpex.com

In pharmaceutical development, fluorinated building blocks are critical, with approximately 20% of all pharmaceuticals containing fluorine. tcichemicals.com The introduction of fluorine can block certain metabolic pathways, increasing the drug's half-life and efficacy. tcichemicals.com this compound and its derivatives, such as Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate and (2,3,4,5,6-pentafluorophenyl) 2-morpholinobenzoate, exemplify how this core structure is incorporated into more elaborate molecules designed for potential therapeutic applications. cymitquimica.comsmolecule.combldpharm.com Similarly, in agrochemistry, where about 30% of products are fluorinated, these building blocks are used to create new pesticides and herbicides with improved stability and effectiveness. chemimpex.comtcichemicals.com

Derivatization Strategies and Analytical Applications

Perfluorophenyl-Based Derivatization Reagents for Enhanced Chromatographic and Spectrometric Analysis

Perfluorophenyl-based reagents are instrumental in analytical chemistry for converting polar, non-volatile analytes into derivatives with improved chromatographic properties and detectability. The inclusion of a polyfluorinated moiety, such as a pentafluorobenzoyl or pentafluorobenzyl group, significantly enhances the compound's response in specific detection systems, particularly those based on electron capture. springernature.comsigmaaldrich.com This strategy is crucial for the trace-level quantification of various biologically and environmentally significant molecules that are otherwise difficult to analyze. mdpi.comresearchgate.net These reagents react with functional groups like hydroxyls, carboxyls, and amines to form stable, volatile derivatives suitable for gas chromatography (GC) or to introduce a readily ionizable tag for liquid chromatography-mass spectrometry (LC-MS). researchgate.netacs.orgresearchgate.net The high electrophilicity of the carbonyl carbon in reagents like pentafluorobenzoyl chloride, enhanced by the electron-withdrawing fluorine atoms, makes them highly reactive towards nucleophiles. This reactivity, combined with the excellent electron capture properties of the resulting derivatives, enables highly sensitive analysis, often using techniques like gas chromatography with electron capture negative ion chemical ionization-mass spectrometry (GC/ECNICI-MS). nih.govnih.govuniversiteitleiden.nl

Pentafluorobenzoyl chloride (PFBoylCl) is a highly effective derivatizing agent for compounds containing hydroxyl groups, such as fatty alcohols (FOHs). nih.govresearchgate.net The derivatization of the hydroxyl group is often required to improve chromatographic separation and enhance ionization for mass spectrometric detection. researchgate.net While silylation is a common method for GC analysis, derivatization that introduces a halogenated group, like the pentafluorobenzoyl (PFBoyl) moiety, offers superior sensitivity when coupled with GC/MS using negative ion chemical ionization (NICI) and electron capture detection (ECD). nih.govresearchgate.net This high sensitivity is essential for analyzing FOHs, which are typically found in low abundance (<0.01% of total lipid content) in biological systems. nih.gov The resulting pentafluorobenzoyl esters are stable and exhibit excellent chromatographic behavior, making PFBoylCl a valuable tool for the sensitive detection of FOHs in complex biological matrices. nih.govnih.gov

The effectiveness of pentafluorobenzoyl derivatization is highly dependent on reaction conditions, such as time and temperature. nih.govnih.gov Traditional methods often involve lengthy reaction times at elevated temperatures. researchgate.net Systematic optimization has shown that for the PFBoyl derivatization of a variety of fatty alcohols, the optimal conditions using a conventional water bath heater are 45 minutes at 60°C. nih.govnih.govresearchgate.net Shorter reaction times or lower temperatures, such as 60 minutes at 25°C or 45 minutes at 45°C, were found to be less effective, resulting in lower relative response factors. nih.gov

To address the need for high-throughput analysis, microwave-accelerated derivatization (MAD) has been investigated as a rapid alternative heating mechanism. nih.govresearchgate.net Microwave heating offers the potential for significantly enhanced reaction rates. researchgate.net Research has demonstrated that MAD can produce derivatization yields comparable to traditional heating methods but in a fraction of the time. nih.govnih.gov A complete PFBoyl derivatization of fatty alcohols can be achieved in as little as 3 minutes using a microwave reactor, compared to the 45 minutes required for conventional heating. nih.govnih.gov This rapid method provides a significant advantage for laboratories processing large numbers of samples. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Accelerated Derivatization for Fatty Alcohols

| Parameter | Conventional Heating | Microwave-Accelerated Derivatization (MAD) |

|---|---|---|

| Optimal Temperature | 60°C nih.govresearchgate.net | N/A (Power-based) |

| Optimal Time | 45 minutes nih.govnih.govresearchgate.net | 3 minutes nih.govnih.gov |

| Outcome | Comparable derivatization yields to MAD nih.govnih.gov | Drastically reduced reaction time nih.govresearchgate.net |

A significant challenge in using pentafluorobenzoyl chloride is the potential for interference from reagent artifacts and unwanted by-products, which can hinder the analysis of target analytes. nih.govnih.govresearchgate.net The high reactivity of PFBoylCl means it can react with trace amounts of water, leading to the formation of by-products. sigmaaldrich.comsigmaaldrich.com Furthermore, excess reagent in the final sample can create background noise, particularly in highly sensitive electron capture detection systems. nih.govresearchgate.net